REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].Cl[C:22]1[CH:27]=[C:26]([O:28][CH3:29])[N:25]=[CH:24][N:23]=1>CN(C=O)C>[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][N:18]([C:22]2[CH:27]=[C:26]([O:28][CH3:29])[N:25]=[CH:24][N:23]=2)[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:9])[CH3:10]
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Name
|
|
Quantity
|
18.6 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
|
9.7 g
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Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1)OC
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
|
CUSTOM
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Details
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The reaction was stirred over night at 60° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
WASH
|
Details
|
washed with sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized with a mixture of petrolether and diethylether (8:2)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |